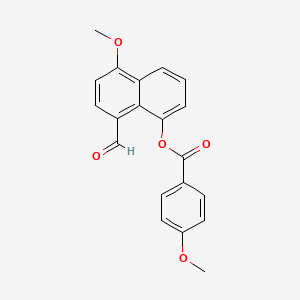

![molecular formula C19H19N3O2 B5870140 3-[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5870140.png)

3-[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-4(3H)-quinazolinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-4(3H)-quinazolinone is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CPQ or CPQ-OEt and has been synthesized using various methods.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The synthesis of novel compounds based on 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has been explored for their antibacterial potential . Researchers have prepared derivatives and evaluated their efficacy against bacterial strains. Investigating the structure-activity relationship (SAR) of these compounds can lead to the development of new antibiotics.

Enoyl ACP Reductase Inhibition

Some derivatives of this compound have been tested for their ability to inhibit enoyl ACP reductase, an essential enzyme involved in fatty acid biosynthesis. Inhibition of this enzyme disrupts bacterial cell membrane formation, making it a potential target for antimicrobial drug development .

DHFR (Dihydrofolate Reductase) Inhibition

Dihydrofolate reductase (DHFR) is another enzyme crucial for nucleotide synthesis. Certain derivatives of 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid have been evaluated for their inhibitory effects on DHFR. Understanding their binding interactions can aid in designing antifolate drugs .

Anticancer Research

Quinazolinone derivatives have shown promise as potential anticancer agents. Researchers investigate their effects on cancer cell lines, including their cytotoxicity, apoptosis induction, and inhibition of specific signaling pathways. The unique structural features of this compound may contribute to its antiproliferative activity .

Anti-inflammatory Properties

Exploring the anti-inflammatory potential of 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid derivatives is essential. These compounds may modulate inflammatory pathways, making them interesting candidates for managing inflammatory diseases .

Neuroprotective Effects

Given the central nervous system’s vulnerability to oxidative stress and neurodegenerative diseases, compounds like 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid derivatives are investigated for their neuroprotective properties. Their ability to scavenge free radicals and mitigate neuronal damage is of interest .

Wirkmechanismus

Target of Action

The primary target of this compound is the GATA family proteins . These proteins play a crucial role in cell differentiation and development. Specifically, the compound targets the DNA-binding activity of GATA3 and other members of the GATA family .

Mode of Action

The compound inhibits the interaction between GATA3 and SOX4 . This interaction is vital for the differentiation of Th2 cells. By inhibiting this interaction, the compound significantly suppresses Th2 cell differentiation .

Biochemical Pathways

The compound affects the pathway involved in Th2 cell differentiation . Th2 cells are a type of T helper cell that play a key role in the immune response. By suppressing Th2 cell differentiation, the compound inhibits the expression and production of Th2 cytokines .

Pharmacokinetics

Compounds with similar structures, such as imidazole-containing compounds, are known to be highly soluble in water and other polar solvents This suggests that the compound may have good bioavailability

Result of Action

The primary result of the compound’s action is the suppression of Th2 cell differentiation . This leads to a decrease in the expression and production of Th2 cytokines . These cytokines are involved in the immune response, so the compound’s action could have significant effects on immune function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s action could be affected by the pH of the environment, as imidazole-containing compounds are known to show both acidic and basic properties . Additionally, the compound’s stability could be influenced by exposure to oxygen and moisture

Eigenschaften

IUPAC Name |

3-[2-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-12-9-16(13(2)22(12)14-7-8-14)18(23)10-21-11-20-17-6-4-3-5-15(17)19(21)24/h3-6,9,11,14H,7-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRVVCZVEDWXXNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2CC2)C)C(=O)CN3C=NC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

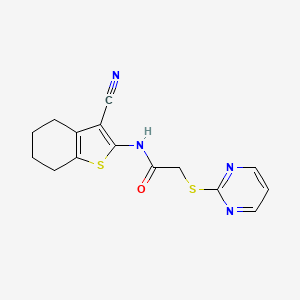

![N-(2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5870061.png)

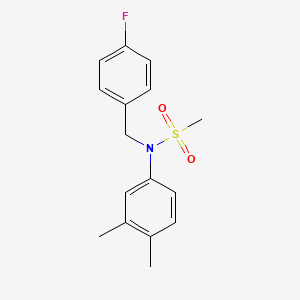

![2-methylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5870071.png)

![2-fluoro-N-[4-(3-pyridinyloxy)phenyl]benzamide](/img/structure/B5870086.png)

![2-[4-(acetylamino)phenoxy]-N-phenylacetamide](/img/structure/B5870092.png)

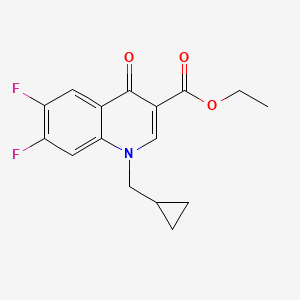

![7-(difluoromethyl)-N-(4-fluorobenzyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5870102.png)

![4-methoxy-3-nitro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5870107.png)

![N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B5870133.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B5870134.png)

![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5870160.png)

![4-chloro-N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5870172.png)